molecular formula C16H26ClN3O2 B6502011 1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine CAS No. 1396874-96-6

1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine

Cat. No. B6502011
CAS RN: 1396874-96-6
M. Wt: 327.8 g/mol
InChI Key: ASLWFNOWNXEWTJ-UHFFFAOYSA-N
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Description

1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine (COP) is an organic compound that has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. COP is a cyclic amine that is composed of a five-membered ring with one nitrogen atom and four carbon atoms. The nitrogen atom is connected to an oxazole ring and an alkyl chain. COP has been used as a starting material for the synthesis of a variety of other compounds, including drugs, and has been studied for its potential applications in the treatment of various diseases.

Scientific Research Applications

1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. 1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine has been used as a starting material for the synthesis of a variety of other compounds, including drugs, and has been studied for its potential applications in the treatment of various diseases. For example, 1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine has been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer’s disease. Additionally, 1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine has been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease and Huntington’s disease.

Mechanism of Action

The mechanism of action of 1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine is not yet fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterases, which are involved in the regulation of various physiological processes. Additionally, 1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine has been found to have a variety of biochemical and physiological effects. For example, 1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterases, which are involved in the regulation of various physiological processes. Additionally, 1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine has been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine in laboratory experiments is its relatively simple synthesis. Additionally, 1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for studying the effects of various compounds on cellular processes. However, the mechanism of action of 1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine is still not fully understood, and its effects on humans are still not well-studied. Therefore, further research is needed to fully understand the potential therapeutic effects of 1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine.

Future Directions

In order to fully understand the potential therapeutic effects of 1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine, further research is needed to elucidate its mechanism of action. Additionally, further research is needed to study the effects of 1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine on humans, as well as its potential uses in the treatment of various diseases. Additionally, further research is needed to explore the potential applications of 1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine in the fields of medicinal chemistry, pharmacology, and biochemistry. Finally, further research is needed to explore the potential uses of 1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine as a starting material for the synthesis of other compounds, such as drugs.

Synthesis Methods

The synthesis of 1-cyclopentanecarbonyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine is relatively straightforward and involves the reaction of a cyclopentanecarboxylic acid with a tertiary amine. The reaction is carried out in the presence of a strong base, such as potassium carbonate or sodium hydroxide, and a catalyst, such as a palladium-based catalyst. The reaction proceeds in two steps, with the first step involving the formation of an imine intermediate, followed by the second step, which involves the formation of the desired product. The reaction is typically carried out in a solvent, such as dichloromethane, and the reaction is typically complete within a few hours.

properties

IUPAC Name

cyclopentyl-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2.ClH/c1-12-15(13(2)21-17-12)11-18-7-9-19(10-8-18)16(20)14-5-3-4-6-14;/h14H,3-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLWFNOWNXEWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

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